Chroman-3-one

Descripción general

Descripción

Chroman-3-one Description

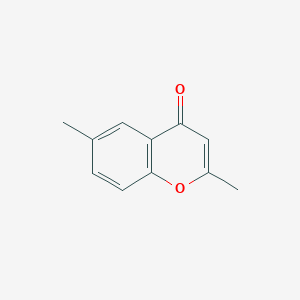

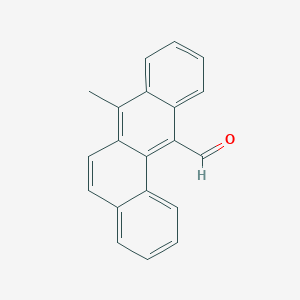

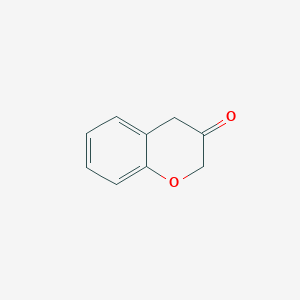

Chroman-3-one, also known as Chroman-4-one, is a heterobicyclic compound that serves as a crucial scaffold in medicinal chemistry. It is used for the isolation, design, and synthesis of novel lead compounds. Despite its structural similarity to chromone, the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities. Chroman-4-one derivatives are known for their wide range of pharmacological activities, making them a valuable template in drug design and development .

Synthesis Analysis

The synthesis of chroman-3-one derivatives has been explored through various methods. One approach involves the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones . Another method includes a one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones from α-sulfonyl o-hydroxyacetophenones using CuI and DMSO . Additionally, a pseudo-five-component reaction has been developed to synthesize chromone-containing tripeptides, which form five new bonds, including three amide bonds . An organophotoredox catalyzed approach has also been used to synthesize 3-alkyl substituted chroman-4-one derivatives through a visible light-induced radical cascade cyclization . The Sonogashira cross-coupling reaction is another method for obtaining 3-(1-alkynyl)chromones, which can undergo various transformations to produce complex heterocyclic systems .

Molecular Structure Analysis

The molecular structure of chroman-3-one derivatives can be complex, with the potential for various substituents and modifications. For instance, the synthesis of a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, involves nucleophilic addition and pyrone ring opening. The structure has been analyzed using crystallography, FTIR, UV-VIS, and NMR spectroscopy, revealing the presence of methoxy groups and hydrogen bonding .

Chemical Reactions Analysis

Chroman-3-one derivatives can participate in a range of chemical reactions. The reactions with amines proceed at C-2 with pyrone ring-opening . The organophotoredox catalyzed synthesis involves the generation of alkyl radicals and subsequent intermolecular cascade radical cyclization . The reactivity of 3-(1-alkynyl)chromones includes transformations into furans, reactions with dinucleophiles, and various cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman-3-one derivatives are influenced by their molecular structure. The new organic ligand mentioned earlier is stable up to 128 °C in an air atmosphere, after which it decomposes . The diversity-oriented one-pot synthesis of chroman-2-one derivatives demonstrates the ability to achieve good yields and excellent enantioselectivity, indicating the potential for creating chiral chromans . The synthesis of a trinuclear chromium(III) basic carboxylate complex with a chroman-4-one derivative showcases the possibility of forming new materials with interesting magnetic properties .

Aplicaciones Científicas De Investigación

Synthesis Efficiency : Chroman-3-ones are important intermediates for organic synthesis and medicinal chemistry. A study highlights a method using gold-catalyzed alkyne oxidation to prepare chroman-3-ones efficiently in only two steps from readily available phenols, demonstrating high efficiencies in most cases (Wang, Ji, Lan, & Zhang, 2012).

Structural Diversity and Bioactivities : Chroman-4-one scaffold, a closely related compound, is a privileged structure in heterocyclic chemistry and drug discovery. These compounds are divided into several categories, each exhibiting a range of bioactivities. This review discusses the significant synthetic methods and the biological relevance of chroman-4-one-derived compounds (Emami & Ghanbarimasir, 2015).

Therapeutic Applications : Chromanone, or Chroman-4-one, is a critical building block in medicinal chemistry for synthesizing novel lead compounds. It shows significant variations in biological activities due to its structural diversity. However, challenges in synthesis and isolation from natural compounds highlight the need for more efficient methods (Kamboj & Singh, 2021).

Photodimerization Reactions : A study on coumarin derivatives reveals that irradiation leads to a novel type of photodimerization, forming dimers of chroman-2-one. This finding differs from previous observations in coumarin photoreactions, indicating unique reactivity patterns (Kawata, Ichikawa, Kumagai, & Niizuma, 2002).

Current Developments in Synthesis : Recent advancements in the synthesis of 4-chromanone-derived compounds focus on improving methodologies. The review from 2021 details major synthetic methods for preparing these compounds, emphasizing their significant role in medicinal compounds due to their broad biological and pharmaceutical activities (Diana, Kanchana, & Mathew, 2021).

Chemical Reactions and Modifications : Studies have explored various chemical reactions involving chroman-4-ones, such as conjugate addition of cuprate reagents, reactions with amines, and photoredox catalyzed cascade radical annulation. These research works demonstrate the versatility of chroman-4-one derivatives in chemical synthesis and modification (Saengchantara & Wallace, 1990; Sosnovskikh, Irgashev, & Barabanov, 2006; Das et al., 2020).

Sirtuin 2-Selective Inhibitors : Substituted chroman-4-one and chromone derivatives have been synthesized and evaluated as inhibitors of SIRT2, an enzyme involved in aging-related diseases. The study indicates the potential of these compounds in therapeutic applications, particularly in treating neurodegenerative disorders (Fridén-Saxin et al., 2012).

Mecanismo De Acción

Target of Action

Chroman-3-one, also known as Chroman-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 . Chroman-3-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Mode of Action

It is known that the type, number, and position of substituents connected to the chromanone core play a vital role in determining its pharmacological activities . For example, Chroman-4-one analogs displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum .

Pharmacokinetics

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Result of Action

The result of Chroman-3-one’s action is the exhibition of a wide range of pharmacological activities. These include anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Action Environment

The action environment of Chroman-3-one and how environmental factors influence its action, efficacy, and stability are not well-understood

Propiedades

IUPAC Name |

4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHLMGCHMMCOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456483 | |

| Record name | chroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-3-one | |

CAS RN |

19090-04-1 | |

| Record name | 2H-1-Benzopyran-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | chroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the key applications of chroman-3-ones in organic synthesis?

A1: Chroman-3-ones serve as valuable building blocks for synthesizing various complex molecules. For instance, they act as precursors for 4-alkyl- (or 4-aryl)chroman-3-ones through hydroboration reactions [, ]. Furthermore, researchers utilize them in synthesizing 1-methyl-1,2,3,4-tetrahydronaphtho[1,2-f]isoquinolines, exploiting free radical cyclizations [].

Q2: Are there efficient synthetic routes to access chroman-3-ones?

A2: Yes, several efficient synthetic pathways exist for chroman-3-ones. One approach involves a gold-catalyzed oxidation of propargyl aryl ethers, providing rapid access to these heterocycles from readily available phenols [, ]. Another method utilizes a palladium-catalyzed carbocyclization of alkynes with thio- and selenoesters, enabling the synthesis of exo-chalcogenated methylene chroman-3-ones []. Additionally, an uncatalyzed reaction of phenols and naphthols with methyl cinnamates offers a simple route to 4-arylchroman-2-ones and 1-arylbenzo[f]chroman-3-ones [].

Q3: Can you elaborate on the stereoselectivity observed in the synthesis of exo-chalcogenated methylene chroman-3-ones?

A3: The palladium-catalyzed carbocyclization of alkynes with thio- and selenoesters yields chalcogen-containing tetrasubstituted alkenes with high stereoselectivity []. This approach allows for the controlled formation of specific isomers, which is crucial for developing compounds with desired biological activities.

Q4: How do the different positions of the naphthalene unit influence the reactivity of naphthopyrans?

A4: The position of the naphthalene unit significantly impacts the reactivity of naphthopyrans. Studies reveal that naphthopyrans are generally more reactive than benzopyrans, particularly the [1,2-b] and [2,3-b] systems. These isomers exhibit increased susceptibility to electrophilic attack, both at the pyran double bond and within the naphthalene moiety [].

Q5: What are the potential applications of epoxynaphthopyrans in organic synthesis?

A5: Epoxynaphthopyrans serve as versatile intermediates for constructing benzo-fused derivatives of chroman-3-ones and chroman-3,4-diones through ring-opening reactions []. This highlights their utility in accessing a diverse range of structurally complex and potentially bioactive molecules.

Q6: How does the structure of the substituents at C-3 affect the properties of naphtho[2,1-b]pyran-based polymers?

A6: The size of substituents at the C-3 position in naphtho[2,1-b]pyran-based polymers significantly influences their molecular weight. Larger substituents tend to hinder polymerization, resulting in lower molecular weight polymers [].

Q7: How does polymerization impact the photochromic behavior of naphtho[2,1-b]pyrans?

A7: Polymerization can alter the photochromic properties of naphtho[2,1-b]pyrans. While alkyl and spiro-cycloalkane substituted naphtho[2,1-b]pyrans may not display photochromism in monomeric form, their corresponding polymers can exhibit pale yellow coloration upon irradiation []. Additionally, polymerization generally leads to a slower fading rate in diaryl derivatives, both in monomeric and polymeric forms [].

Q8: What is the significance of chroman-3-ones in medicinal chemistry?

A8: Chroman-3-ones represent important pharmacophores found in various drug candidates []. Their diverse biological activities make them attractive targets for developing novel therapeutics for various diseases.

Q9: How can optically active 3-aminochroman derivatives be synthesized efficiently?

A9: Ruthenium-Synphos catalyzed asymmetric hydrogenation of trisubstituted enamides, derived from chroman-3-ones, offers a highly enantioselective route to optically active 3-aminochroman derivatives []. This atom-economical and clean method provides high yields and excellent enantiomeric excesses.

Q10: What role does cesium carbonate play in the synthesis of substituted (Z)-4-((Z)-benzylidene)chroman-3-one oximes?

A10: Cesium carbonate acts as a mediator in the benzalation reaction between 2-aryl-3-nitro-2H-chromenes and 4-benzylidene-2-phenyloxazol-5(4H)-ones []. This reaction efficiently produces substituted (Z)-4-((Z)-benzylidene)chroman-3-one oximes, which can be further transformed into valuable 4H-chromeno[3,4-c]isoxazoles.

Q11: What are the advantages of using N-cinnamoylazoles in the synthesis of chroman-2-ones and benzo[f]chroman-3-ones?

A11: The Michael reaction of N-cinnamoylazoles with phenols offers a straightforward approach to synthesizing 4-arylchroman-2-ones and 1-arylbenzo[f]chroman-3-ones []. This method provides a convenient and efficient alternative to other synthetic strategies.

Q12: How can mass spectrometry be used to analyze 2-aryl-chroman-3-one oximes?

A12: Mass spectrometry provides valuable structural information about 2-aryl-chroman-3-one oximes and their derivatives []. Researchers utilize this technique to elucidate fragmentation patterns and identify characteristic ions, aiding in the characterization and analysis of these compounds.

Q13: Can gold(III) catalysis be employed in the synthesis of 4-substituted chroman-3-ones?

A13: Yes, gold(III)-catalyzed intermolecular oxidation-cyclization of ynones offers an efficient route to accessing 4-substituted chroman-3-ones []. This method expands the synthetic toolbox for preparing these valuable heterocyclic compounds.

Q14: What are the potential benefits of developing novel inhibitors for indoleamine 2,3-dioxygenase (IDO)?

A14: IDO plays a crucial role in suppressing immune responses, and its inhibition holds promise for cancer therapy []. Developing potent and selective IDO inhibitors could enhance the body's immune response against solid tumors, offering a novel approach to cancer treatment.

Q15: Why are benzofuranquinones considered potential IDO inhibitors?

A15: Benzofuranquinones, structurally similar to the benzofuran ACH488 (a known IDO inhibitor), have emerged as promising candidates for IDO inhibition []. Further research exploring their synthesis and biological evaluation could lead to the development of more potent and selective IDO inhibitors.

Q16: What challenges are associated with the total synthesis of annulins A and C?

A16: The total synthesis of annulins A and C presents significant challenges, particularly in introducing the furan ring onto the naphthoquinone core []. Overcoming these challenges requires innovative synthetic strategies and methodological advancements.

Q17: What synthetic approaches have been explored for constructing the chroman-3-one substrate required for the synthesis of annulin B?

A17: Two main strategies have been explored for constructing the chroman-3-one intermediate needed for annulin B synthesis: Dieckmann condensation and intramolecular O-H insertion reactions []. These approaches highlight the diverse synthetic routes available for accessing this key intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)